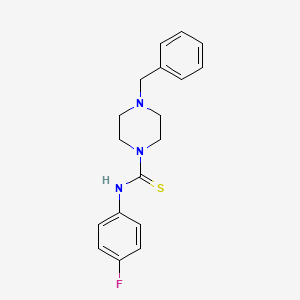![molecular formula C17H17ClN2O5 B5745307 N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of rapamycin analogs, which are known for their ability to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.
Mechanism of Action
The mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide involves the inhibition of the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. mTOR is a serine/threonine kinase that is activated by various growth factors and nutrients, and regulates the activity of several downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). The inhibition of mTOR by N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide leads to the suppression of S6K and 4EBP1, which in turn leads to the inhibition of protein synthesis and cell growth. Additionally, the inhibition of mTOR by N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide leads to the induction of autophagy and the inhibition of angiogenesis, which are key processes in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide are primarily related to the inhibition of the mTOR signaling pathway. In cancer, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to induce apoptosis and inhibit angiogenesis, which are key processes in cancer cell proliferation and survival. In neurodegenerative diseases, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to promote autophagy and reduce the accumulation of toxic protein aggregates, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to reduce the development of atherosclerosis and restenosis, which are major complications of coronary artery disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is its ability to selectively inhibit the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. This selectivity makes N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide a promising therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. However, one of the main limitations of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is its poor solubility, which can limit its effectiveness in vivo. Additionally, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to have some toxicity in preclinical studies, which may limit its clinical application.
Future Directions
There are several future directions for the study of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. One of the main areas of research is the development of more effective formulations of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide that can improve its solubility and bioavailability. Additionally, there is a need for further studies to determine the optimal dosing and administration of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide in different disease contexts. Another area of research is the identification of biomarkers that can predict the response to N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide treatment, which can help to improve patient selection and treatment outcomes. Finally, there is a need for further studies to determine the long-term safety and efficacy of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide in clinical trials.
Synthesis Methods
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorophenol to form the intermediate compound. This intermediate is then treated with N,N-diisopropylethylamine and acetic anhydride to form the acetylated intermediate, which is further reacted with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the final product, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide.
Scientific Research Applications
N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are key processes in cancer progression. In neurodegenerative diseases, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to promote autophagy and reduce the accumulation of toxic protein aggregates, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to reduce the development of atherosclerosis and restenosis, which are major complications of coronary artery disease.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-22-14-8-7-11(9-15(14)23-2)17(19)20-25-16(21)10-24-13-6-4-3-5-12(13)18/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPGNWOLPFZBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
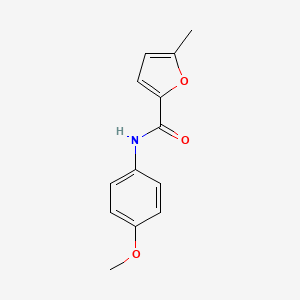
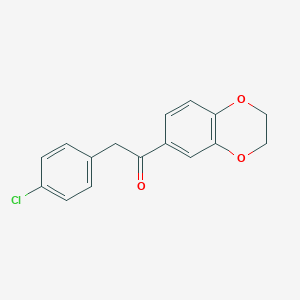
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)
![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
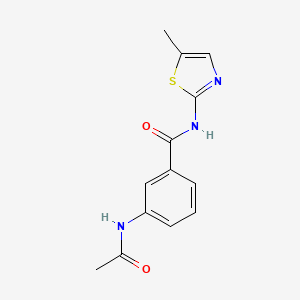

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
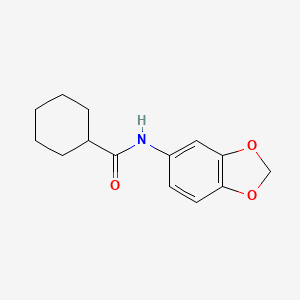
![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
